2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one
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Overview
Description
2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with phenylpyrazolyl groups. It has garnered interest in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Hantzsch condensation, which is a one-pot three-component reaction. This method efficiently produces chromen-4-one derivatives by condensing appropriate starting materials under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its biological activities suggest potential therapeutic applications, such as antibacterial and antifungal agents.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one: This compound shares a similar chromen-4-one core and phenylpyrazolyl groups.
2-Methyl-4-[(1-phenylpyrazol-3-yl)amino]phenyl propanoate: Another related compound with phenylpyrazolyl substitution.
Uniqueness
2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of methoxy groups
Properties
IUPAC Name |
2-methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4O3/c1-20-28(22-16-31-33(18-22)24-10-6-3-7-11-24)29(34)26-13-12-25(14-27(26)36-20)35-19-21-15-30-32(17-21)23-8-4-2-5-9-23/h2-18H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWLMGXGXAUDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CN(N=C3)C4=CC=CC=C4)C5=CN(N=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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